molecular formula C22H22N2O3 B15036550 2-[1-oxo-3-phenyl-1-(piperidin-1-yl)propan-2-yl]-1H-isoindole-1,3(2H)-dione

2-[1-oxo-3-phenyl-1-(piperidin-1-yl)propan-2-yl]-1H-isoindole-1,3(2H)-dione

Cat. No.: B15036550
M. Wt: 362.4 g/mol
InChI Key: NUJZCVFNMNJUHO-UHFFFAOYSA-N
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Description

2-[1-OXO-3-PHENYL-1-(PIPERIDIN-1-YL)PROPAN-2-YL]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is a complex organic compound that features a piperidine ring, a phenyl group, and an isoindole-1,3-dione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-OXO-3-PHENYL-1-(PIPERIDIN-1-YL)PROPAN-2-YL]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperidine Derivative: The initial step involves the reaction of piperidine with a suitable acylating agent to form the piperidine derivative.

    Introduction of the Phenyl Group: The phenyl group is introduced through a Friedel-Crafts acylation reaction.

    Formation of the Isoindole-1,3-Dione Moiety: The final step involves the cyclization of the intermediate compound to form the isoindole-1,3-dione moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time.

Chemical Reactions Analysis

Types of Reactions

2-[1-OXO-3-PHENYL-1-(PIPERIDIN-1-YL)PROPAN-2-YL]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) and nitric acid (HNO₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

2-[1-OXO-3-PHENYL-1-(PIPERIDIN-1-YL)PROPAN-2-YL]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Materials Science: It is explored for its potential use in the development of advanced materials, such as polymers and nanomaterials.

    Biological Studies: The compound’s interactions with enzymes and receptors are of interest in biochemical research.

Mechanism of Action

The mechanism of action of 2-[1-OXO-3-PHENYL-1-(PIPERIDIN-1-YL)PROPAN-2-YL]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    Piperidine Derivatives: Compounds such as 1-(1-oxo-3-phenyl-2-propenyl)piperidine share structural similarities.

    Isoindole Derivatives: Compounds containing the isoindole-1,3-dione moiety are also similar.

Uniqueness

What sets 2-[1-OXO-3-PHENYL-1-(PIPERIDIN-1-YL)PROPAN-2-YL]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C22H22N2O3

Molecular Weight

362.4 g/mol

IUPAC Name

2-(1-oxo-3-phenyl-1-piperidin-1-ylpropan-2-yl)isoindole-1,3-dione

InChI

InChI=1S/C22H22N2O3/c25-20-17-11-5-6-12-18(17)21(26)24(20)19(15-16-9-3-1-4-10-16)22(27)23-13-7-2-8-14-23/h1,3-6,9-12,19H,2,7-8,13-15H2

InChI Key

NUJZCVFNMNJUHO-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C(=O)C(CC2=CC=CC=C2)N3C(=O)C4=CC=CC=C4C3=O

Origin of Product

United States

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